4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
CAS No.: 172982-72-8
Cat. No.: VC20926126
Molecular Formula: C9H10N4O
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172982-72-8 |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one |
| Standard InChI | InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14) |
| Standard InChI Key | RLBABUJEVKYWJS-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCN2C=CC3=NC(=O)NC1=C32 |
| SMILES | CN1CCN2C=CC3=C2C1=NC(=O)N3 |
| Canonical SMILES | CN1CCN2C=CC3=C2C1=NC(=O)N3 |
Introduction
Chemical Structure and Identification
Basic Properties and Chemical Identity
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one is a heterocyclic organic compound with a molecular formula of C₉H₁₀N₄O and a molecular weight of 190.20 g/mol . This tetrazatricyclic structure contains multiple nitrogen atoms within its fused ring system, contributing to its unique chemical properties. The compound's structural complexity is evident in its IUPAC name: 9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-6-one.
The compound features a pyrrolo-fused pteridine scaffold with partial saturation, as indicated by the "dihydro" designation in its name. The central structural element consists of a pyrrolo ring system fused with a pteridine moiety, creating a complex tricyclic structure. The presence of the carbonyl group (C=O) at position 2 and the methyl group at position 4 further defines its chemical characteristics and reactivity profile.
Identification Codes and Registry Information
The compound has been registered in multiple chemical databases and registries, providing various identification codes that facilitate its tracking and reference in scientific literature. Table 1 summarizes the key identification parameters for this compound.
Table 1: Identification Codes and Registry Information for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
Structural Characteristics and Chemical Properties
Molecular Structure Representation
The molecular structure of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one can be represented through various chemical notations. These representations provide insights into the compound's spatial arrangement and chemical bonding patterns, which are crucial for understanding its chemical behavior and potential interactions.
Table 2: Structural Representations of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H10N4O/c1-12-4-5-13-3-2-6-7(13)8(12)11-9(14)10-6/h2-3H,4-5H2,1H3,(H,10,11,14) |
| Standard InChIKey | RLBABUJEVKYWJS-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCN2C=CC3=NC(=O)NC1=C32 |
| SMILES | CN1CCN2C=CC3=C2C1=NC(=O)N3 |
| Canonical SMILES | CN1CCN2C=CC3=C2C1=NC(=O)N3 |
| These structural representations highlight the presence of four nitrogen atoms and one oxygen atom within the tricyclic framework, along with a methyl substituent. The SMILES notation reveals the interconnected ring systems and the specific placement of functional groups, providing a linear string representation of the compound's complex three-dimensional structure. |
Physicochemical Properties
Based on its structure, 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one possesses several notable physicochemical properties. The presence of multiple nitrogen atoms and a carbonyl group suggests that this compound can participate in hydrogen bonding, both as an acceptor (through the N and O atoms) and as a donor (through the NH group). These characteristics likely influence its solubility profile and potential for intermolecular interactions.
The dihydro nature of the compound indicates partial saturation in its ring system, which affects its conformational flexibility and reactivity. The methyl substituent provides a site for potential metabolic transformations, such as oxidation, which could be relevant for pharmacokinetic studies if the compound were to be investigated for biological applications.
Nomenclature and Synonyms
Systematic Nomenclature
The naming of 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one follows systematic nomenclature rules for heterocyclic compounds. The base structure is a pteridin-2-one, which is further modified with a fused pyrrolo ring and substituents. The designation "1H" indicates the position of a hydrogen on a nitrogen atom, while "4H" refers to a hydrogen at position 4, typically as part of a reduced ring or methylene group.
Alternative Names and Synonyms
Several synonyms have been documented for this compound, reflecting different naming conventions and registration processes across various chemical databases and literature sources.
Table 3: Synonyms for 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one
Structural Relationships with Similar Compounds
Comparison with Related Pyrrolo-Fused Heterocycles
4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one belongs to a broader family of pyrrolo-fused heterocyclic compounds. Several structurally related compounds have been documented in the scientific literature, providing context for understanding the potential properties and applications of this specific compound.
One closely related structure is 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which shares a similar partially saturated tricyclic framework but with a different arrangement of heteroatoms . Both compounds feature a dihydropyrrolo system with a carbonyl group, but the quinoline variant contains only one nitrogen atom compared to the four nitrogens in the pteridine structure.
Another structural relative is 1-methyl-5-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-1H-indole, which contains a 5,6-dihydro-4H-pyrrolo moiety but with different fusion patterns and substituents . This compound represents a more complex derivative with additional aromatic rings attached to the core pyrrolo structure.
Structural Features Shared with Bioactive Compounds
The pyrrolo-fused heterocyclic scaffold is present in various compounds with documented biological activities. For instance, pyrrolo[2,3-d]pyrimidines have been investigated as protein kinase B (PKB or Akt) inhibitors with potential antitumor properties . While 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one has a different fusion pattern, the shared pyrrolo and nitrogen-rich heterocyclic elements suggest potential for similar biological interactions.
Similarly, pyrrolo[3,2-b]pyrroles have been studied for their photophysical properties, with applications in areas such as fluorescent imaging . The structural similarities between these compounds and 4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one suggest potential for photophysical investigations of the latter.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume